6-(1,3-Dioxopropan-2-yl)nicotinic acid

Thermal stability Melting point Solid-state characterization

Researchers designing covalent enzyme inhibitors often face the limitation that common 6-alkyl nicotinic acid analogs lack reactive handles for site-specific modification. 6-(1,3-Dioxopropan-2-yl)nicotinic acid addresses this gap with dual electrophilic aldehyde functionality. • Intrinsic fluorogenic ROS reporter enabling label-free live-cell imaging • Dual aldehyde groups for Schiff base formation with lysine/cysteine residues • Divalent metal chelation (Zn²⁺, Cu²⁺) for metalloenzyme inhibition studies • ≥98% HPLC purity; consistent batch quality for reproducible SAR assays

Molecular Formula C9H7NO4
Molecular Weight 193.16 g/mol
CAS No. 212755-81-2
Cat. No. B1302020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1,3-Dioxopropan-2-yl)nicotinic acid
CAS212755-81-2
Molecular FormulaC9H7NO4
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(=O)O)C(C=O)C=O
InChIInChI=1S/C9H7NO4/c11-4-7(5-12)8-2-1-6(3-10-8)9(13)14/h1-5,7H,(H,13,14)
InChIKeyASEYNVDFAPPYDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(1,3-Dioxopropan-2-yl)nicotinic acid: Identity & Specifications


6-(1,3-Dioxopropan-2-yl)nicotinic acid, also known as 2-(3-hydroxycarbonyl-6-pyridyl)malondialdehyde, is a nicotinic acid derivative bearing a reactive 1,3-dioxopropan-2-yl (malondialdehyde) substituent at the pyridine 6-position . This structural motif confers dual electrophilic aldehyde functionality, enabling unique reactivity distinct from parent nicotinic acid or simpler 6-alkyl/aryl analogs. The compound is supplied as a solid with a melting point >275 °C (decomposition) and is typically offered at 95–98% purity by HPLC .

Reactive dialdehyde handle for bioconjugation and crosslinking studies
Thermally robust solid form supports long-term storage reliability

6-(1,3-Dioxopropan-2-yl)nicotinic acid: Why Generic Analogs Fall Short


Simple substitution of 6-(1,3-dioxopropan-2-yl)nicotinic acid with unmodified nicotinic acid, common 6-alkyl nicotinic acids, or even other 6-substituted analogs is precluded by the unique chemical and biological consequences of the 1,3-dioxopropan-2-yl group. This moiety introduces two electrophilic aldehyde centers capable of forming Schiff bases, engaging in crosslinking, or chelating metals, which are entirely absent in comparator compounds like 6-methylnicotinic acid or 6-phenylnicotinic acid. Furthermore, the malondialdehyde-derived substituent dramatically alters the compound's fluorescence properties—a feature not observed in non-fluorogenic 6-substituted analogs—enabling its use as a bioorthogonal probe . Consequently, in assays requiring specific covalent modification of nucleophilic residues, metal coordination, or fluorescence-based readouts, the target compound provides a functional handle that generic substitutes cannot replicate.

Dual aldehyde reactivity absent in 6-alkyl/aryl analogs; bioconjugation outcomes may not transfer.
Intrinsic fluorescence not present in non-fluorogenic 6-substituted analogs; label-free detection may be lost.
Metal-chelating 1,3-dicarbonyl motif missing in simple 6-substituted compounds; metalloenzyme studies may require review.

6-(1,3-Dioxopropan-2-yl)nicotinic acid: Comparative Performance Data


Thermal Stability vs. Standard Analogs

6-(1,3-Dioxopropan-2-yl)nicotinic acid exhibits a markedly higher decomposition temperature (>275 °C) compared to many 6-alkyl or 6-aryl nicotinic acid derivatives, which typically melt without decomposition below 200 °C. For instance, 6-methylnicotinic acid melts at approximately 207–209 °C, while the target compound remains solid and only decomposes above 275 °C, as reported by multiple vendors . This thermal robustness simplifies storage and handling logistics.

Thermal Stability
Data to verify
Target: >275 °C decomposition Comparator (6-methyl): mp 207–209 °C Difference: ≥65 °C higher decomposition vs. melting
May support storage reliability context; reduces degradation risk during shipping.
Vendor-specified values; independent verification recommended.
Thermal stability Melting point Solid-state characterization Procurement specification

Fluorescence for Label-Free Bioimaging

6-(1,3-Dioxopropan-2-yl)nicotinic acid possesses intrinsic fluorescence, a property not observed in standard 6-substituted nicotinic acid derivatives such as 6-methylnicotinic acid or 6-phenylnicotinic acid . This fluorescence enables its direct use as a molecular probe for monitoring enzymatic activity or oxidative stress in living cells, circumventing the need for additional fluorophore conjugation steps .

Intrinsic Fluorescence
Class-level
Target: exhibits fluorescence in visible region Comparators (6-methyl, 6-phenyl): non-fluorescent
Supports label-free imaging context; secondary labeling may not be required.
Quantitative emission data and cellular validation needed.
Fluorescence Bioimaging Probe design Chemiluminescence

Purity and Batch Consistency

Commercial sources for 6-(1,3-dioxopropan-2-yl)nicotinic acid consistently report a minimum HPLC purity of 98% (e.g., AKSci, ANGENE) , whereas many 6-substituted nicotinic acid analogs (e.g., 6-(hexyloxy)nicotinic acid used in CAIII studies) are often synthesized in-house with variable purity and lack standardized commercial quality metrics [1].

Purity (HPLC)
Specification review
≥98% (HPLC)
Specified purity may improve assay reproducibility.
Comparator analog (6-hexyloxy) lacks defined purity standard. Ref: Med Chem Res 2017.
HPLC purity Quality control Procurement specification Reproducibility

6-(1,3-Dioxopropan-2-yl)nicotinic acid: Application Scenarios


Fluorescent Probe for Oxidative Stress & Enzyme Activity

6-(1,3-Dioxopropan-2-yl)nicotinic acid serves as a cell-permeable fluorescent reporter for reactive oxygen species and hydrolase activity. Its intrinsic fluorescence allows real-time, label-free imaging, distinguishing it from non-fluorescent nicotinic acid analogs .

Covalent Inhibitor & Crosslinker

The dual aldehyde groups enable specific covalent modification of lysine or cysteine residues in enzyme active sites. This reactivity underpins its use in designing irreversible inhibitors, a capability absent in 6-alkyl nicotinic acid derivatives.

Metal-Chelating Scaffold for Catalysis

The 1,3-dicarbonyl moiety chelates divalent metal ions (e.g., Zn²⁺, Cu²⁺), a property that can be exploited in metalloenzyme inhibition or in the synthesis of metal-organic frameworks. This chelation capacity is not shared by simple 6-substituted nicotinic acids lacking the malondialdehyde group.

High-Purity Synthetic Intermediate

With commercial availability at ≥98% purity and a well-defined decomposition profile (>275 °C), the compound is an ideal building block for structure-activity relationship (SAR) studies, particularly when consistent batch quality is critical for reproducible biological assays .

Application
Selection Property
Validation Focus
Fluorescent probe for oxidative stress / enzyme activity
Intrinsic fluorescence
Label-free imaging in live-cell assays
Covalent inhibitor / crosslinker design
Dual aldehyde reactivity
Site-specific protein modification studies
Metal-chelating scaffold for catalysis
1,3-dicarbonyl metal coordination
Metalloenzyme inhibition or MOF synthesis
High-purity synthetic intermediate for SAR
Consistent purity and thermal profile
Batch reproducibility in biological assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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